N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine

Catalog No.
S8392343
CAS No.
M.F
C15H23N3
M. Wt
245.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoind...

Product Name

N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine

IUPAC Name

N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

InChI

InChI=1S/C15H23N3/c1-18(11-13-6-2-3-8-17-13)15-7-4-5-12-9-16-10-14(12)15/h2-3,6,8,12,14-16H,4-5,7,9-11H2,1H3

InChI Key

ZEFJJZJDPDVJSI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=N1)C2CCCC3C2CNC3

Canonical SMILES

CN(CC1=CC=CC=N1)C2CCCC3C2CNC3

N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an isoindole framework. This compound has the molecular formula C15H20N2C_{15}H_{20}N_2 and a molecular weight of approximately 245.36 g/mol. The structure features a saturated octahydroisoindole moiety, which contributes to its potential biological activity and interaction with various biological targets.

Typical of amines and heterocycles. Key reactions include:

  • Electrophilic Substitution: The isoindole part of the molecule can participate in electrophilic aromatic substitution reactions, particularly at positions that are activated by the nitrogen atom.
  • Mannich Reaction: This compound can be synthesized using the Mannich reaction, where it reacts with formaldehyde and secondary amines to form more complex derivatives.
  • Reductive Amination: The presence of the carbonyl group in potential derivatives allows for reductive amination, leading to the formation of more complex amine structures.

Research indicates that N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine may exhibit significant biological activity, particularly as an allosteric modulator of G protein-coupled receptors (GPCRs). These receptors are crucial in numerous physiological processes and are common targets for drug development. The compound's ability to modulate receptor activity suggests potential applications in treating central nervous system disorders, as evidenced by studies on similar compounds .

The synthesis of N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine typically involves several steps:

  • Formation of Isoindole Framework: Starting from commercially available precursors, the isoindole structure can be constructed through cyclization reactions.
  • Pyridine Substitution: The introduction of the pyridine group can be achieved via nucleophilic substitution or coupling reactions.
  • Methylation: The final step involves methylation of the nitrogen atom to yield the desired N-methyl derivative.

These methods highlight the compound's synthetic accessibility while allowing for modifications that can enhance its biological properties.

N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine has potential applications in various fields:

  • Pharmaceutical Development: Its activity as a GPCR modulator positions it as a candidate for drug development targeting neurological conditions.
  • Chemical Research: The compound serves as a valuable intermediate in synthesizing more complex organic molecules with potential therapeutic effects.

Interaction studies have shown that N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine interacts with various biological targets, particularly GPCRs. These studies often utilize techniques such as radiolabeled ligand binding assays and functional assays to assess receptor modulation and signaling pathways influenced by this compound.

Several compounds exhibit structural or functional similarities to N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-Methyl-1-pyridin-2-ylethanamineContains a pyridine and an amineModulates neurotransmitter systemsSimpler structure; lacks isoindole
Indole DerivativesAromatic heterocycles with nitrogenVarious biological roles including neurotransmissionIndole core provides distinct reactivity
TryptamineContains an indole structureNeurotransmitter activityKnown for psychoactive properties
5-Hydroxytryptamine (Serotonin)Derived from tryptophan; contains indoleKey neurotransmitter in mood regulationDirect involvement in CNS signaling

N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine stands out due to its combination of saturated isoindole and pyridine functionalities, which may offer unique interactions with biological targets compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.189197746 g/mol

Monoisotopic Mass

245.189197746 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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